molecular formula C20H19NO4S B2622918 Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate CAS No. 857494-41-8

Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate

Cat. No.: B2622918
CAS No.: 857494-41-8
M. Wt: 369.44
InChI Key: OHTJCGDAEQOFBY-UHFFFAOYSA-N
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Description

Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate is a complex organic compound that features a pyrrolidine ring, a benzoate ester, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.

    Introduction of the Thioether Linkage: This step involves the reaction of the pyrrolidine derivative with a thiol compound under conditions that promote the formation of a thioether bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives of the pyrrolidine ring.

    Substitution: Carboxylic acid derivative.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting neurological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of thioether-containing compounds with biological systems, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thioether linkage and the pyrrolidine ring are likely to play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)acetate: Similar structure but with an acetate ester instead of a benzoate ester.

    Ethyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-((2,5-dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

methyl 2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-25-20(24)15-9-5-6-10-16(15)26-17-13-18(22)21(19(17)23)12-11-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTJCGDAEQOFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2CC(=O)N(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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